molecular formula C14H8BrN3 B12955969 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile

Cat. No.: B12955969
M. Wt: 298.14 g/mol
InChI Key: NYSJHIIOGCWKSP-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound with the molecular formula C13H9BrN2. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse pharmacological and biological activities. This compound is characterized by the presence of a bromophenyl group attached to the imidazo[1,2-a]pyridine core, making it a valuable scaffold in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile typically involves the condensation of 4-bromobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile is unique due to the presence of the bromophenyl group, which enhances its reactivity and allows for further functionalization. This makes it a versatile building block in organic synthesis and drug development .

Properties

Molecular Formula

C14H8BrN3

Molecular Weight

298.14 g/mol

IUPAC Name

2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile

InChI

InChI=1S/C14H8BrN3/c15-12-4-2-11(3-5-12)13-9-18-8-10(7-16)1-6-14(18)17-13/h1-6,8-9H

InChI Key

NYSJHIIOGCWKSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)C#N)Br

Origin of Product

United States

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